6-Methyluracil
Overview
Description
Synthesis Analysis
The synthesis of 6-methyluracil can be achieved through several methods. A notable approach involves the use of commercially available raw materials such as acetoacetic ethyl ester and urea. The synthesis process is typically carried out in two stages: the first involves the azeotropic distillation of water with hexane as a solvent under catalysis by para-toluenesulfonic acid to obtain ethyl ureidocrotonate, followed by the heating of ethyl ureidocrotonate with aqueous alkali and the subsequent addition of hydrochloric acid to produce 6-methyluracil (Rudiuk et al., 2023). Another green synthesis approach uses methyl acetoacetate and urea with sodium bisulfate monohydrate as a catalyst, yielding 86.9% 6-methyluracil under optimal conditions (Ding-xian, 2013).
Molecular Structure Analysis
The molecular structure of 6-methyluracil includes a methyl group attached to the 6th carbon of the uracil ring. This modification significantly influences its electronic and structural properties compared to uracil itself. Studies on derivatives of 6-methyluracil, such as those involving the attachment of various substituents, highlight the compound's versatility and potential for forming stable cocrystals and other novel compounds (Eshtiagh-hosseini et al., 2011).
Chemical Reactions and Properties
6-Methyluracil participates in various chemical reactions, including alkylation, which leads to the formation of derivatives with different properties. The reaction conditions, such as the use of specific catalysts or solvents, significantly affect the yield and the properties of the resulting compounds. For instance, the synthesis of 6-methyl-2-thiouracil demonstrates the compound's reactivity and the influence of reaction parameters on product yield and purity (Meng, 2011); (Guang-xiang, 2010).
Scientific Research Applications
Application Summary
6-Methyluracil is used in the synthesis of a new rare earth thermal stabilizer, lanthanum cerium 6-methyluracil (LCMUA), for inhibiting the degradation of PVC during application and processing .
Methods of Application
LCMUA is synthesized using cerium nitrate, lanthanum nitrate, 6-methyluracil (MUA), and aqueous ammonia as raw materials . The molecular formula of lanthanum cerium 6-methyluracil is confirmed as:
.Results or Outcomes
When LCMUA is compounded with calcium stearate (CaSt2) and pentaerythritol (PE) at a mass ratio of 3:1:1, the heat stabilization time reached 70 minutes, which is better compared to those of commercial CaSt2 and ZnSt2 .
2. Synthesis of Effective Immunomodulators and Antioxidants
Application Summary
5-Hydroxy-6-methyluracil, a derivative of 6-methyluracil, is an acting agent of Oxymethyluracilum, an immunostimulator with a broad spectrum of pharmacological activity .
Methods of Application
The synthesis of 5-Hydroxy-6-methyluracil is based on the oxidation of 6-methyluracil with (NH4)2S2O8 under the conditions of Elbs reaction .
Results or Outcomes
The Elbs oxidation of 6-methyluracil in the presence of metal phthalocyanine oxidation catalysts was studied. Conditions allowing the 5-hydroxy-6-methyluracil yield to be increased to 95% were found .
3. Polymorphic Modifications of 6-Methyluracil
Application Summary
Polymorphism of 6-methyluracil, which affects the regulation of lipid peroxidation and wound healing, has been studied by experimental and quantum chemical methods . Two known polymorphic modifications and two new crystalline forms were crystallized and characterized .
Methods of Application
The calculations of pairwise interaction energies between molecules and lattice energies in periodic boundary conditions have shown that the polymorphic form 6MU_I used in the pharmaceutical industry and two new forms 6MU_III and 6MU_IV, which can be formed due to temperature violations, may be considered as metastable .
Results or Outcomes
These results allow the use of metastable polymorphic forms of 6-methyluracil in the pharmaceutical industry without any limitations .
4. Alkylation/Acylation Products of 6-Methyluracil
Application Summary
tert-Butyl dicarbonate (Boc2O) and ethyl iodide (EtI) reactions with uracil (U), thymine (T) and 6-methyluracil (6-MU) were performed . Among 20 synthesized compounds, a derivative of 6-methyluracil substituted by the Boc-pyridine moiety at the C5 position appeared unexpectedly .
Methods of Application
The reactions were performed following routine procedures in pyridine/DMF solvents and with DMAP as the catalyst .
Results or Outcomes
The NMR spectra confirmed the molecular structure of all uracil derivatives . Parallel quantum mechanical DFT calculations supported the experimental findings .
5. Separation of 6-Methyluracil on Newcrom R1 HPLC Column
Application Summary
6-Methyluracil can be separated using a Newcrom R1 HPLC column . This technique is often used in analytical chemistry to separate, identify, and quantify each component in a mixture.
Methods of Application
The specific methods of application would depend on the exact experimental setup, including the mobile phase used, the flow rate, and the detection method. Unfortunately, the specific details are not provided in the source .
Results or Outcomes
The outcome of this application is the successful separation of 6-Methyluracil, which can then be further analyzed .
6. Synthesis of 5-Hydroxy-1,3,6-trimethyluracil
Application Summary
5-Hydroxy-1,3,6-trimethyluracil, a derivative of 5-hydroxy-6-methyluracil, shows promise for use in medicine. It surpasses 5-hydroxy-6-methyluracil in antioxidant activity and bioavailability .
Methods of Application
The synthesis of 5-Hydroxy-1,3,6-trimethyluracil is based on the oxidation of 6-methyluracil with (NH4)2S2O8 under the conditions of Elbs reaction .
Results or Outcomes
The Elbs oxidation of 6-methyluracil in the presence of metal phthalocyanine oxidation catalysts was studied. Conditions allowing the 5-hydroxy-6-methyluracil yield to be increased to 95% were found. The most active catalysts are Fe (II), Fe (III), and Co phthalocyanines .
Safety And Hazards
Future Directions
5-Hydroxy-6-methyluracil, a derivative of 6-Methyluracil, is an acting agent of Oxymethyluracilum, an immunostimulator with a broad spectrum of pharmacological activity . The development of efficient methods for the insertion of various halogen atoms into 6-methyluracil is a promising area of research .
properties
IUPAC Name |
6-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVCSCWHWMSGTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052308 | |
Record name | 6-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN WATER, ETHER, ALKALI, AMMONIA, HOT ALCOHOL | |
Record name | 6-METHYLURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
6-Methyluracil | |
Color/Form |
CRYSTALS FROM GLACIAL ACETIC ACID, OCTAHEDRAL PRISMS OR NEEDLES FROM WATER OR ALCOHOL | |
CAS RN |
626-48-2 | |
Record name | 6-Methyluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-METHYLURACIL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYLURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O052W0G6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-METHYLURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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